
1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl-: is an organic compound characterized by the presence of a pentenone backbone with a morpholine and phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl- can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-1-penten-3-one with morpholine in the presence of a catalyst. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The phenyl and morpholine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
- 1-Penten-3-one, 5-(4-morpholinyl)-1,5-diphenyl-
- 4-Methyl-1-(4-morpholinyl)-1-penten-3-one
Comparison: 1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87594-64-7 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
5-morpholin-4-yl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C15H19NO2/c17-15(7-6-14-4-2-1-3-5-14)8-9-16-10-12-18-13-11-16/h1-7H,8-13H2 |
Clé InChI |
GBODZDQQWLZBRS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


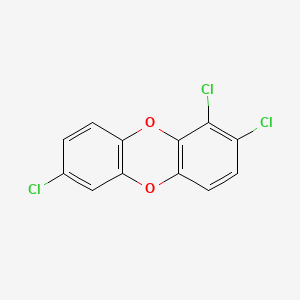
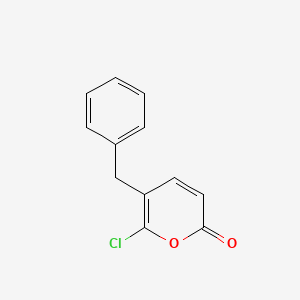
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)

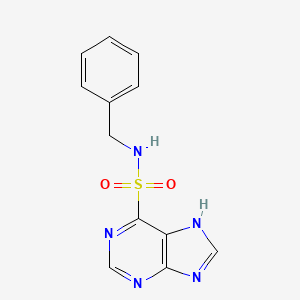
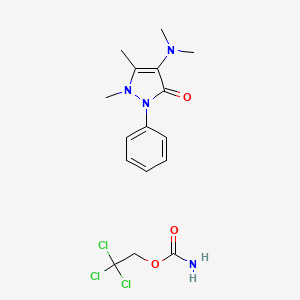
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
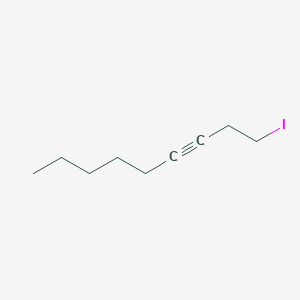
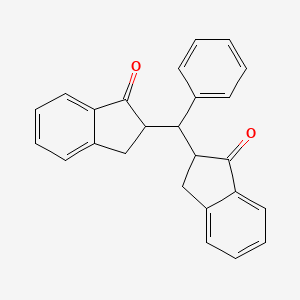
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
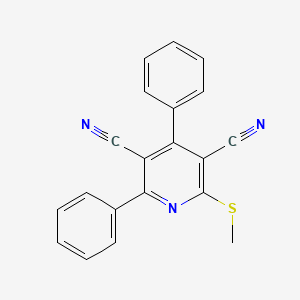
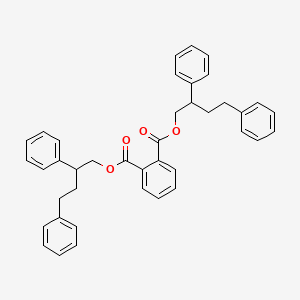
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
